ETHYL 1-{[1,1'-BIPHENYL]-4-CARBONYL}PIPERIDINE-3-CARBOXYLATE
Overview
Description
ETHYL 1-{[1,1’-BIPHENYL]-4-CARBONYL}PIPERIDINE-3-CARBOXYLATE: is a complex organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a biphenyl group attached to a piperidine ring through a carbonyl linkage. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ETHYL 1-{[1,1’-BIPHENYL]-4-CARBONYL}PIPERIDINE-3-CARBOXYLATE typically involves the following steps:
Formation of the Biphenyl Group: The biphenyl group can be synthesized through a coupling reaction, such as the Suzuki coupling, which involves the reaction of a boronic acid with an aryl halide in the presence of a palladium catalyst.
Attachment of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction, where the biphenyl group reacts with a piperidine derivative.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the biphenyl group is oxidized to form biphenyl ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol, resulting in the formation of secondary alcohols.
Substitution: The compound can participate in substitution reactions, where the piperidine ring or the biphenyl group is substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often require catalysts such as palladium or nickel and may be carried out under reflux conditions.
Major Products:
Oxidation: Biphenyl ketones, carboxylic acids.
Reduction: Secondary alcohols.
Substitution: Various substituted biphenyl derivatives.
Scientific Research Applications
ETHYL 1-{[1,1’-BIPHENYL]-4-CARBONYL}PIPERIDINE-3-CARBOXYLATE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of ETHYL 1-{[1,1’-BIPHENYL]-4-CARBONYL}PIPERIDINE-3-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The biphenyl group can interact with hydrophobic pockets in proteins, while the piperidine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
- ETHYL 1-((1,1’-BIPHENYL)-4-YLCARBONYL)PYRROLO(1,2-A)QUINOLINE-3-CARBOXYLATE
- 4’-ETHYL (1,1’-BIPHENYL)-4-YL ACETATE
- Ethyl ( [1,1′-biphenyl]-4-yloxy)acetate
Comparison: Compared to similar compounds, ETHYL 1-{[1,1’-BIPHENYL]-4-CARBONYL}PIPERIDINE-3-CARBOXYLATE is unique due to the presence of the piperidine ring, which enhances its ability to interact with biological targets. This structural feature makes it a valuable compound for research in medicinal chemistry and drug development.
Properties
IUPAC Name |
ethyl 1-(4-phenylbenzoyl)piperidine-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO3/c1-2-25-21(24)19-9-6-14-22(15-19)20(23)18-12-10-17(11-13-18)16-7-4-3-5-8-16/h3-5,7-8,10-13,19H,2,6,9,14-15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMBCVWGPUJWDJX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C(=O)C2=CC=C(C=C2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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